G108 vs. AMD3100: A 14.7-Fold Difference in Calcium Flux Inhibition Potency
G108 demonstrates a significantly lower potency compared to the reference CXCR4 antagonist AMD3100 (plerixafor) in a calcium mobilization assay, a key functional readout for CXCR4 activation. G108 has an IC50 of 8,390 nM [1], whereas AMD3100 exhibits an IC50 of 572 nM in the same assay format [2]. This represents a 14.7-fold difference in functional inhibition of SDF-1-induced calcium flux.
| Evidence Dimension | Inhibition of SDF-1/CXCL12-mediated calcium flux |
|---|---|
| Target Compound Data | IC50 = 8,390 nM |
| Comparator Or Baseline | AMD3100 (plerixafor), IC50 = 572 ± 190 nM |
| Quantified Difference | 14.7-fold lower potency for G108 |
| Conditions | Calcium mobilization assay in human leukemic lymphoid CEM cells [1] and CCRF-CEM T-cell line [2], respectively. |
Why This Matters
For researchers seeking a complete or near-complete blockade of the CXCR4/CXCL12 axis, AMD3100 is the far more potent choice. G108's lower potency may be advantageous in applications where partial or more nuanced antagonism is required, such as in studying specific downstream signaling pathways or in certain in vivo models where complete receptor blockade could be deleterious.
- [1] BindingDB. (n.d.). BDBM221821 US9314468, Table 7, Compound 108. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=221821&google=BDBM221821 View Source
- [2] Fricker, S. P., Anastassov, V., Cox, J., et al. (2006). Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4. Biochemical Pharmacology, 72(5), 588-596. View Source
